5-chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol

Physicochemical profiling Drug-likeness LogP determination

5-Chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol (CAS 796084-53-2) is a heterocyclic small molecule (C₁₀H₁₁ClN₂OS; MW 242.73) belonging to the benzimidazole-2-thiol class. It features a 5-chloro substituent on the benzimidazole core and an N-(2-methoxyethyl) side chain.

Molecular Formula C10H11ClN2OS
Molecular Weight 242.72
CAS No. 796084-53-2
Cat. No. B2783332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol
CAS796084-53-2
Molecular FormulaC10H11ClN2OS
Molecular Weight242.72
Structural Identifiers
SMILESCOCCN1C2=C(C=C(C=C2)Cl)NC1=S
InChIInChI=1S/C10H11ClN2OS/c1-14-5-4-13-9-3-2-7(11)6-8(9)12-10(13)15/h2-3,6H,4-5H2,1H3,(H,12,15)
InChIKeyCDZARKBHQKMWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol (CAS 796084-53-2): A Structurally Differentiated Benzimidazole-2-thiol Building Block for Medicinal Chemistry and Probe Discovery


5-Chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol (CAS 796084-53-2) is a heterocyclic small molecule (C₁₀H₁₁ClN₂OS; MW 242.73) belonging to the benzimidazole-2-thiol class. It features a 5-chloro substituent on the benzimidazole core and an N-(2-methoxyethyl) side chain . The compound is commercially available at specified purity levels (≥95% to ≥97%) from multiple research chemical suppliers and is sold exclusively for laboratory research use, not for diagnostic or therapeutic applications . According to the ZINC database and ChEMBL 20 records, no biological activity has been reported for this exact structure, positioning it as an unexplored chemical probe rather than a repurposed known entity [1].

Why Generic Substitution of 5-Chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol (CAS 796084-53-2) with In-Class Analogs Fails: Evidence of Substituent-Dependent Physicochemical and Biological Divergence


Benzimidazole-2-thiol derivatives cannot be treated as interchangeable procurement items because both the 5-chloro and N-alkyl substituents independently and combinatorially modulate physicochemical properties and biological activity. Published SAR data on closely related benzimidazole-2-thiols demonstrate that N-alkylation profoundly alters in vitro trypanocidal potency: 5-chloro-1H-benzimidazole-2-thiol (JVG9) exhibits LC₅₀ values of 0.014 mM (NINOA) and 0.32 mM (INC5) against T. cruzi, whereas its N-methyl analog (5-chloro-1-methyl-1H-benzimidazole-2-thiol) displays a different activity profile entirely, outperforming reference drugs nifurtimox and benznidazole on the NINOA strain [1]. Simultaneously, removal of the 5-chloro substituent—as in 1-(2-methoxyethyl)-1H-benzimidazole-2-thiol (CAS 571157-63-6)—reduces molecular weight by ~34 Da (208.28 vs. 242.73), decreases logP, and lowers the boiling point by ~27 °C . The target compound's N-(2-methoxyethyl) chain provides hydrogen-bond acceptor capacity (3 acceptors, tPSA 48 Ų) and rotatable bonds (3) that differ from both the N-H (0 rotatable bonds from the N-substituent) and N-methyl (minimal side chain) analogs [2]. These substituent-dependent property shifts directly affect solubility, permeability, protein binding, and target engagement potential, making substitution without equivalent functional group presentation a source of irreproducible data.

Quantitative Differentiation Evidence for 5-Chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol (CAS 796084-53-2) vs. Closest Analogs


Physicochemical Property Differentiation: logP, Boiling Point, and Density Relative to Dechlorinated Analog

The target compound exhibits a computed logP of 2.689, compared with a reported logP of approximately 1.2 for the dechlorinated analog 1-(2-methoxyethyl)-1H-benzimidazole-2-thiol, representing a >1.4 log unit increase attributable to the 5-chloro substituent [1]. Consistent with this increased lipophilicity, the boiling point is elevated by approximately 27 °C (350.0 vs. 323.2 °C) and density increases from 1.3 to 1.4 g/cm³ . These differences are large enough to materially alter chromatographic retention, solubility profile, and membrane permeability in biological assays.

Physicochemical profiling Drug-likeness LogP determination Benzimidazole SAR

Molecular Weight and Heavy Atom Differentiation from Dechlorinated Analog

The target compound (MW 242.73) is 34.45 Da heavier than its dechlorinated analog 1-(2-methoxyethyl)-1H-benzimidazole-2-thiol (MW 208.28), reflecting the replacement of a hydrogen with a chlorine atom at the 5-position . This substitution adds one heavy atom (Cl, atomic weight 35.45) and introduces the potential for halogen bonding interactions with biological targets, a feature absent in the dechlorinated comparator. The chlorine atom also contributes to the compound's polar surface area (tPSA 48 Ų) while the dechlorinated analog lacks this electronegative substituent contribution [1].

Molecular weight Heavy atom count Halogen bonding Medicinal chemistry design

Class-Level SAR Evidence: N-Alkylation Profoundly Modulates Bioactivity of 5-Chloro-Benzimidazole-2-Thiols

In a head-to-head study of five benzimidazole derivatives against T. cruzi bloodstream trypomastigotes, the N-unsubstituted parent compound 5-chloro-1H-benzimidazole-2-thiol (JVG9, compound 1) exhibited LC₅₀ values of 0.014 mM (NINOA strain) and 0.32 mM (INC5 strain), outperforming reference drugs nifurtimox (LC₅₀ = 0.60 mM and 0.31 mM, respectively) and benznidazole (LC₅₀ = 0.78 mM and 0.69 mM) [1]. Critically, N-methylation to produce 5-chloro-1-methyl-1H-benzimidazole-2-thiol (compound 2) altered the strain-specific activity ranking: compound 2 and its regioisomer 6-chloro-1-methyl-1H-benzimidazole-2-thiol (compound 3) displayed better in vivo activity than nifurtimox and benznidazole on the NINOA strain, demonstrating that the N-alkyl substituent is a key determinant of both in vitro potency and in vivo efficacy [1]. All compounds showed low cytotoxicity against Vero cells with a selective index 38–3,000 times higher for the parasite [1]. The target compound's N-(2-methoxyethyl) group represents a distinct alkyl chain with ether oxygen hydrogen-bond acceptor capacity not present in N-methyl or N-H analogs, providing a unique physicochemical and pharmacophoric profile [2].

Trypanocidal activity Structure-activity relationship N-alkylation Chagas disease Benzimidazole pharmacology

Commercially Specified Purity Differentiation Across Vendor Sources

The target compound is offered at multiple purity grades by different suppliers, enabling fit-for-purpose procurement. AKSci specifies a minimum purity of 95% ; Beyotime offers the compound at 97% purity (catalog Y159506) [1]; and MolCore advertises compliance with ISO certification for pharmaceutical R&D and quality control applications . In contrast, the N-unsubstituted analog 5-chloro-1H-benzimidazole-2-thiol is available at higher purity (98%+ from TCI America and Thermo Scientific) but lacks the N-(2-methoxyethyl) functionality essential for certain SAR investigations . The dechlorinated analog is generally offered at 95% purity from Enamine and AKSci [2]. This tiered purity landscape means that procurement decisions must balance the specific structural features required against available purity specifications.

Compound purity Quality control Reproducibility Research procurement

Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Count Differentiate from N-Unsubstituted Analog

The target compound presents 2 hydrogen-bond donors (thiol -SH, potential tautomeric N-H), 3 hydrogen-bond acceptors (ether oxygen, thione sulfur, benzimidazole N), and 3 rotatable bonds, with a fraction sp³ of 0.30 [1]. The N-unsubstituted analog 5-chloro-1H-benzimidazole-2-thiol, by contrast, lacks the rotatable bonds contributed by the N-(2-methoxyethyl) chain and has a different H-bond donor count due to the presence of an N-H tautomer . The tPSA of 48 Ų places the target compound within favorable oral drug-likeness space (typically <140 Ų for oral bioavailability) while the 3 rotatable bonds remain below the threshold (>10) associated with poor permeability [1]. These topological polar surface area and flexibility parameters are not matched by either the rigid N-unsubstituted or the shorter N-methyl analogs, making the target compound uniquely suited for studies where balanced polarity and conformational flexibility are desired.

Hydrogen bonding Rotatable bonds Drug-likeness Molecular flexibility Pre-clinical profiling

Recommended Procurement and Application Scenarios for 5-Chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol (CAS 796084-53-2)


De Novo Benzimidazole-2-Thiol SAR Exploration: Probing the Effect of Extended N-Alkoxyalkyl Chains on Bioactivity

This compound is uniquely suited as a tool compound for SAR studies investigating how the N-(2-methoxyethyl) substituent—featuring both alkyl chain length and an ether oxygen—modulates biological activity relative to N-H, N-methyl, and N-ethyl benchmarks. The class-level evidence from Díaz-Chiguer et al. (2012) demonstrates that N-methylation of 5-chloro-1H-benzimidazole-2-thiol alters strain-specific trypanocidal activity and in vivo efficacy [1]. The target compound extends this SAR axis with a longer, more polar N-substituent (3 heavy atoms beyond N, plus an ether oxygen), enabling researchers to test whether increased side-chain polarity and flexibility enhance or diminish target engagement. Because no biological activity data exist for this compound in ChEMBL 20, it represents a genuine opportunity for novel discovery [2].

Physicochemical Property Optimization of Benzimidazole-Based Probe Molecules

With a computed logP of 2.689, tPSA of 48 Ų, and 3 rotatable bonds, this compound occupies a distinct region of physicochemical space compared to its N-unsubstituted (higher PSA, lower logP) and N-methyl (lower logP, fewer rotatable bonds) analogs [3]. Research groups optimizing benzimidazole-2-thiol leads for cellular permeability should consider procuring this compound as a probe for the effect of moderate lipophilicity combined with ether oxygen H-bond acceptor capacity on membrane passage, solubility, and non-specific binding. Its boiling point (350 °C) and flash point (165.5 °C) also provide practical handling advantages over lower-boiling N-methyl analogs in certain synthetic workflows .

Halogen-Bonding Interaction Studies in Benzimidazole-Target Complexes

The 5-chloro substituent on this compound introduces halogen-bond donor potential that is absent in the dechlorinated analog 1-(2-methoxyethyl)-1H-benzimidazole-2-thiol (CAS 571157-63-6) . For structural biology and computational chemistry groups investigating halogen bonding as a design element in benzimidazole-based inhibitors, the target compound provides the necessary aryl chloride moiety while the N-(2-methoxyethyl) side chain maintains solubility advantages over the simpler 5-chloro-1H-benzimidazole-2-thiol. Co-crystallization or docking studies with this compound could reveal whether the chlorine atom engages in favorable C-Cl···O/N/S interactions with protein targets.

Synthetic Intermediate for Diversified Benzimidazole-2-Thiol Libraries

The thiol group at the 2-position and the chloro substituent at the 5-position make this compound a versatile synthetic intermediate for generating diverse libraries of S-alkylated and 5-substituted benzimidazole derivatives. The N-(2-methoxyethyl) group is stable under common alkylation, acylation, and metal-catalyzed cross-coupling conditions, while the thiol can be selectively functionalized with electrophiles. Procurement at 95-97% purity from vendors such as AKSci, Beyotime, and Santa Cruz Biotechnology enables direct use in parallel synthesis workflows without additional purification .

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